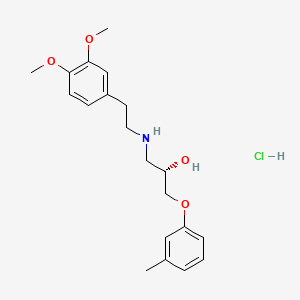

Bevantolol hydrochloride, (S)-

Description

Historical Context of Beta-Adrenoceptor Antagonists in Chemical Biology

The concept of adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948, who identified two distinct types, α- and β-adrenoceptors, based on their responses to catecholamines. wikipedia.org This foundational work paved the way for the development of drugs that could selectively target these receptors. In the late 1950s, Sir James Black, driven by the need for better angina treatments, conceptualized the idea of blocking the effects of adrenaline on the heart to reduce myocardial oxygen demand. revespcardiol.orgnih.gov This led to the synthesis of the first beta-blocker, dichloroisoproterenol, and subsequently, the first clinically useful beta-blockers, pronethalol and propranolol (B1214883), in the 1960s. wikipedia.orgrevespcardiol.orgwikipedia.org Propranolol, a non-selective beta-blocker, revolutionized the treatment of angina and other cardiovascular diseases. wikipedia.orgrevespcardiol.org The development of beta-blockers was a major milestone in medicine, earning Sir James Black the Nobel Prize in Medicine in 1988. wikipedia.orgrevespcardiol.org

Evolution of Cardioselective Beta-Blockers

The initial non-selective beta-blockers, like propranolol, blocked both β1- and β2-adrenergic receptors. revespcardiol.orgrevespcardiol.org While effective, their blockade of β2-receptors could lead to undesirable side effects. This prompted the development of "second-generation" or cardioselective beta-blockers, which exhibit a higher affinity for β1-receptors, predominantly located in the heart, over β2-receptors found in the lungs and other tissues. wikipedia.orgnih.gov This selectivity for β1-receptors allows for the desired cardiac effects while minimizing other effects. wikipedia.org Bevantolol (B1218773) is classified as a cardioselective, or β1-selective, adrenoceptor antagonist. nih.govchemimpex.com Further advancements led to "third-generation" beta-blockers, which possess additional vasodilatory properties through mechanisms like α1-adrenoceptor blockade. revespcardiol.orgnih.gov

Significance of Stereoisomerism in Beta-Adrenoceptor Antagonist Pharmacology

A critical aspect of beta-blocker pharmacology is stereoisomerism. Most beta-blockers are chiral molecules, existing as two non-superimposable mirror images called enantiomers. mdpi.com It is well-established that the pharmacological activity of these enantiomers can differ significantly. mdpi.com For the majority of beta-blockers, the (S)-enantiomer (or levorotatory isomer) is significantly more potent in blocking β-adrenoceptors than the (R)-enantiomer (or dextrorotatory isomer). nih.govchapman.eduualberta.ca This stereoselectivity is a result of the specific three-dimensional interaction between the drug molecule and the receptor binding site. mdpi.com The higher activity of the (S)-enantiomer is a common feature across many beta-blockers, including propranolol and metoprolol (B1676517). nih.gov

Overview of (S)-Bevantolol Hydrochloride as a Research Compound

(S)-Bevantolol hydrochloride is the levorotatory enantiomer of the beta-blocker bevantolol. ebi.ac.uk As a research compound, its primary significance lies in the ability to isolate and study the specific pharmacological effects of the more active enantiomer.

Bevantolol is typically used as a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. tandfonline.comualberta.ca However, the β-blocking activity resides predominantly in the (S)-enantiomer. tandfonline.comresearchgate.net Racemic bevantolol has been shown to be a cardioselective β1-adrenoceptor antagonist. nih.govdrugbank.com It also exhibits some antagonist activity at α1-adrenergic receptors. caymanchem.comjst.go.jp By studying the (S)-enantiomer in isolation, researchers can more accurately characterize the interactions and effects at the β1-adrenoceptor without the confounding presence of the less active (R)-enantiomer.

The use of enantiomerically pure compounds like (S)-Bevantolol hydrochloride is crucial for detailed pharmacological studies. It allows for a precise understanding of the structure-activity relationship at the adrenergic receptors. Investigations using the individual enantiomers of bevantolol have been instrumental in confirming that the β-blocking activity is stereospecific. researchgate.netnih.gov The separation and analysis of bevantolol enantiomers have been achieved through various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, enabling researchers to study the pharmacokinetics and pharmacodynamics of each enantiomer independently. tandfonline.comresearchgate.netnih.govnih.govcapes.gov.br These studies are fundamental to understanding the nuanced pharmacology of chiral drugs and for the development of more targeted and effective therapeutic agents.

Chemical and Pharmacological Properties of Bevantolol Enantiomers

| Property | (S)-Bevantolol | (R)-Bevantolol | Racemic Bevantolol |

| Primary Activity | Potent β1-adrenoceptor antagonist | Weak β-adrenoceptor antagonist | β1-selective adrenoceptor antagonist |

| Other Activities | --- | --- | Weak α1-adrenoceptor antagonist |

| Clinical Use | Research Compound | Research Compound | Investigated for hypertension and angina |

This table provides a simplified overview of the properties of bevantolol enantiomers based on available research.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

152510-37-7 |

|---|---|

Molecular Formula |

C20H28ClNO4 |

Molecular Weight |

381.897 |

IUPAC Name |

(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H/t17-;/m0./s1 |

InChI Key |

FJTKCFSPYUMXJB-LMOVPXPDSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl |

Synonyms |

2-Propanol, 1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-3-(3-methylphenoxy)-, hydrochloride, (S)- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bevantolol Hydrochloride, S

Strategies for Racemic Bevantolol (B1218773) Hydrochloride Synthesis

Condensation Reactions of Key Precursors

The core reaction for synthesizing racemic bevantolol involves the condensation of 3-(m-tolyloxy)-1,2-epoxypropane (TOEP) with β-(3,4-dimethoxyphenyl)ethylamine (HVA). nih.gov This reaction forms the 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol base. The epoxide ring of TOEP is opened by the primary amine of HVA, resulting in the formation of the bevantolol molecule. nih.gov The resulting free base is then typically dissolved in a suitable solvent, such as 2-propanol or isopropanol, and treated with hydrogen chloride to precipitate the hydrochloride salt. nih.gov

An alternative approach involves the reaction of 1-chloro-3-m-tolyloxy-2-propanol with 3,4-dimethoxyphenethylamine. This method also yields the bevantolol base, which can then be converted to the hydrochloride salt. nih.gov

Optimization of Reaction Conditions for Industrial Viability

For the synthesis to be viable on an industrial scale, optimization of reaction conditions is critical to maximize yield, minimize costs, and ensure product purity.

Temperature plays a significant role in the synthesis of bevantolol. One approach suggests that the initial contact of the reactants should occur at a relatively low temperature, in the range of 0°C to 25°C, with a preferred range of 5°C to 10°C. nih.gov This lower temperature is reported to improve yields compared to reactions conducted at higher temperatures. nih.gov Another patented process describes a broader temperature range of 0° to 150°C for the reaction between TOEP and HVA. nih.gov

The choice of solvent is also a critical factor. After the initial reaction, the mixture can be dissolved in a halogenated hydrocarbon solvent like chloroform (B151607) or dichloromethane. nih.gov For the crystallization and purification of the final hydrochloride salt, solvents such as isopropyl alcohol or acetonitrile (B52724) are effective. nih.govnih.gov

Table 1: Temperature and Solvent Effects on Racemic Bevantolol Hydrochloride Synthesis

| Parameter | Condition | Outcome | Reference |

| Initial Reaction Temperature | 5°C - 10°C | Improved yield (78-79%) | nih.gov |

| 95°C - 100°C | Formation of bevantolol base | nih.gov | |

| 0°C - 150°C | General reaction range | nih.gov | |

| Crystallization Solvent | Isopropyl alcohol | Precipitation of hydrochloride salt | nih.gov |

| Acetonitrile | Crystallization of hydrochloride salt | nih.govnih.gov | |

| Post-reaction Solvent | Chloroform | Dissolution of reaction mixture | nih.gov |

This table is generated based on data from cited research and patents and is for informational purposes.

To ensure the efficient use of reactants, particularly the more expensive ones, optimizing the molar ratio is essential. In the synthesis of bevantolol, using an excess of β-(3,4-dimethoxyphenyl)ethylamine (HVA) relative to 3-(m-tolyloxy)-1,2-epoxypropane (TOEP) has been shown to be beneficial. nih.gov One process specifies a molar ratio of HVA to TOEP in the range of 1.5 to 5.5 moles of HVA per mole of TOEP. nih.gov This excess of the amine helps to drive the reaction to completion and can lead to higher yields of the desired product. Furthermore, unreacted HVA can be recovered from the aqueous layer after acidification and subsequent basification, making the process more economical. nih.gov

Table 2: Molar Ratio Optimization in Racemic Bevantolol Synthesis

| Reactant Ratio (HVA:TOEP) | Yield of Bevantolol HCl | Recovered HVA | Reference |

| 5:1 | 80.8% | 190 mmol (from 250 mmol initial) | nih.gov |

| 1:1 | Lower yields (not specified) | Not applicable | nih.gov |

This table is generated based on data from cited research and patents and is for informational purposes.

Enantioselective Synthesis Approaches for (S)-Bevantolol Hydrochloride

The therapeutic activity of bevantolol resides primarily in the (S)-enantiomer. Therefore, enantioselective synthesis is highly desirable to produce a more potent and specific drug.

Chiral Pool Synthesis Utilizing Epichlorohydrin (B41342) Derivatives

A common and effective strategy for the enantioselective synthesis of β-blockers, including what can be applied to (S)-bevantolol, is the chiral pool approach. This method utilizes readily available, enantiomerically pure starting materials. (R)-epichlorohydrin is a versatile chiral building block for synthesizing (S)-β-blockers.

The synthesis would commence with the reaction of m-cresol (B1676322) with (R)-epichlorohydrin. This reaction, typically carried out in the presence of a base, would proceed with an inversion of stereochemistry at the epoxide's chiral center, leading to the formation of (S)-3-(m-tolyloxy)-1,2-epoxypropane. This chiral epoxide intermediate is the key to establishing the desired stereochemistry in the final product.

The subsequent step involves the regioselective ring-opening of the chiral epoxide with β-(3,4-dimethoxyphenyl)ethylamine (HVA). The amine attacks the less sterically hindered carbon of the epoxide, resulting in the formation of (S)-bevantolol. The final step is the conversion of the (S)-bevantolol base to its hydrochloride salt by treatment with hydrochloric acid. This approach ensures the production of the desired (S)-enantiomer with high enantiomeric purity. While this specific pathway for bevantolol is based on established methodologies for analogous beta-blockers, it represents a logical and widely accepted strategy for achieving the enantioselective synthesis of (S)-bevantolol hydrochloride.

Asymmetric Synthesis Routes

The direct asymmetric synthesis of (S)-Bevantolol hydrochloride, an aryloxypropanolamine beta-blocker, is crucial for obtaining the enantiomerically pure form which typically exhibits the desired pharmacological activity. While specific literature detailing the asymmetric synthesis of (S)-Bevantolol is not extensively available, the synthesis of structurally related (S)-aryloxypropanolamines provides well-established routes. These methods generally rely on the use of a chiral starting material that introduces the stereocenter.

A common and effective strategy involves the reaction of m-cresol with a chiral three-carbon synthon, such as (R)-glycidyl tosylate or (S)-epichlorohydrin. The reaction of m-cresol with (R)-glycidyl tosylate would proceed via a nucleophilic substitution where the phenoxide attacks the epoxide, leading to the formation of (S)-glycidyl m-tolyl ether. Subsequent ring-opening of this chiral epoxide with β-(3,4-dimethoxyphenyl)ethylamine would yield (S)-Bevantolol. This approach ensures the desired stereochemistry at the secondary alcohol, which is critical for its biological activity.

Table 1: Key Intermediates in a Plausible Asymmetric Synthesis of (S)-Bevantolol

| Intermediate | Structure | Role in Synthesis |

| m-Cresol | Provides the m-tolyloxy moiety | |

| (R)-Glycidyl tosylate | Chiral source for the (S)-propanolamine backbone | |

| (S)-Glycidyl m-tolyl ether | Chiral epoxide intermediate | |

| β-(3,4-Dimethoxyphenyl)ethylamine | Introduces the N-substituent responsible for cardioselectivity |

This method is advantageous as it establishes the stereocenter early in the synthetic sequence, avoiding the need for chiral resolution at a later stage.

Resolution of Racemic Bevantolol Hydrochloride to Yield (S)-Bevantolol Hydrochloride

An alternative to asymmetric synthesis is the resolution of a racemic mixture of bevantolol. This involves separating the (S)- and (R)-enantiomers, which can be achieved through several techniques.

Preferential crystallization is a method that can be employed if the racemic compound crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. This technique involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, in this case, (S)-Bevantolol hydrochloride, to induce the crystallization of that enantiomer exclusively.

The success of preferential crystallization is highly dependent on the choice of solvent. The ideal solvent system should allow for the formation of a metastable supersaturated solution of the racemate while exhibiting a significant difference in the solubility of the racemate versus the pure enantiomers. While specific solvent systems for the preferential crystallization of bevantolol hydrochloride have not been detailed in readily available literature, the selection process would involve screening a range of solvents with varying polarities and hydrogen bonding capabilities to identify optimal conditions for selective crystallization.

A thorough understanding of the thermodynamic properties of the enantiomers and the racemate is essential for developing a robust preferential crystallization process. This involves the construction of ternary phase diagrams, which map the solubility of the two enantiomers in a given solvent at a specific temperature. Although detailed phase diagrams for bevantolol hydrochloride are not widely published, such diagrams are critical for determining the regions of supersaturation where the selective crystallization of one enantiomer is feasible without the spontaneous nucleation of the other.

A more common and widely applicable method for the resolution of racemic amines like bevantolol is through the formation of diastereomeric salts. This technique involves reacting the racemic bevantolol with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.

These differing solubilities allow for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically pure (S)-Bevantolol. Common chiral resolving agents for amines include tartaric acid derivatives, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.

Table 2: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type of Amine Resolved |

| (+)-Tartaric acid | Primary and secondary amines |

| (-)-Dibenzoyl-L-tartaric acid | Primary and secondary amines |

| (R)-(-)-Mandelic acid | Primary and secondary amines |

| (+)-Camphor-10-sulfonic acid | Primary and secondary amines |

While specific studies detailing the resolution of racemic bevantolol via diastereomeric salt formation are scarce, this method remains a highly viable and standard approach for obtaining the pure (S)-enantiomer.

Preferential Crystallization Techniques for Enantiomeric Separation

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of bevantolol and its biological activity, various derivatives and analogues can be synthesized. These studies are crucial for optimizing the pharmacological profile of a drug candidate.

For aryloxypropanolamine beta-blockers, including bevantolol, the key structural features that influence activity include the nature of the aromatic ring, the linker between the aromatic ring and the amino group, and the substituent on the nitrogen atom. It has been noted that the 3,4-dimethoxyphenylethylamino moiety on the nitrogen atom of bevantolol is a key contributor to its cardioselectivity (β1-selectivity). mdpi.com

Structure-activity relationship (SAR) studies would involve the synthesis of analogues with modifications at these key positions. For instance, altering the substituents on the m-tolyl ring or replacing it with other aromatic systems could modulate the potency and selectivity of the compound. Similarly, modifying the N-substituent could provide insights into the receptor binding pocket.

A study on the synthesis of new beta-blocker analogues of bevantolol has been reported, indicating active research in this area. nih.gov While detailed SAR data for a series of bevantolol analogues is not compiled here, the general principles of beta-blocker SAR suggest that even minor structural modifications can significantly impact the pharmacological profile.

Table 3: Hypothetical Bevantolol Analogues for SAR Studies

| Analogue | Modification from Bevantolol | Potential Impact on Activity |

| Analogue A | Replacement of m-tolyl group with a naphthyl group | May increase β-blocking potency, potentially altering selectivity. |

| Analogue B | Removal of one methoxy (B1213986) group from the phenylethylamino moiety | Could decrease cardioselectivity and overall potency. |

| Analogue C | Replacement of the N-phenylethyl group with a tert-butyl group | Likely to decrease cardioselectivity. |

| Analogue D | Introduction of a polar substituent on the m-tolyl ring | May alter pharmacokinetic properties and receptor binding. |

Systematic synthesis and pharmacological evaluation of such analogues are essential for a comprehensive understanding of the SAR of bevantolol and for the design of new therapeutic agents with improved properties.

Modification of Aryloxyaminopropanol Scaffold

The aryloxyaminopropanol scaffold is the cornerstone of the pharmacological activity of many β-blockers. Modifications to this central unit in (S)-Bevantolol have been investigated to understand and enhance its therapeutic properties. The primary points of modification on the scaffold include the secondary amine and the hydroxyl group of the propanolamine (B44665) chain.

Key synthetic strategies for modifying the scaffold often begin with the chiral epoxide, (S)-3-(m-tolyloxy)-1,2-epoxypropane, which allows for the stereospecific synthesis of the desired enantiomer. The reaction of this epoxide with a suitable amine is a critical step in forming the aryloxyaminopropanol backbone.

N-Substitution:

The secondary amine in the bevantolol structure is a prime target for modification. Introduction of different substituents on the nitrogen atom can significantly influence the compound's interaction with the β-adrenergic receptor. Synthetic approaches to achieve N-substitution typically involve:

Reductive Amination: Reaction of an aldehyde or ketone with the primary amine precursor of the desired side chain, followed by reduction, can introduce a variety of N-substituents.

N-Alkylation/N-Arylation: Direct alkylation or arylation of the secondary amine of a bevantolol precursor can be achieved using appropriate alkyl or aryl halides. Protecting group strategies may be necessary to ensure selectivity.

Amide Formation and Reduction: Acylation of the amine followed by reduction of the resulting amide to the corresponding amine offers another route to N-substituted analogs.

One notable modification involves the debenzylation of an N-benzyl intermediate, N-benzyl-1-[(3,4-dimethoxyphenethyl)-amino]-3-(m-tolyloxy)-2-propanol, to yield the final secondary amine of bevantolol. google.com This highlights the use of protecting groups to facilitate the synthesis and subsequent deprotection to yield the desired product.

O-Substitution:

The secondary hydroxyl group on the propanolamine chain is crucial for binding to the adrenergic receptor. While modifications at this position are less common due to the potential loss of activity, esterification to form prodrugs or etherification can be explored. These transformations would typically involve standard acylation or Williamson ether synthesis conditions, respectively, potentially requiring protection of the secondary amine.

Exploration of Substituents on the Aromatic Moieties

The two aromatic rings of (S)-Bevantolol hydrochloride, the m-tolyloxy ring and the 3,4-dimethoxyphenethyl moiety, play distinct roles in its pharmacological profile and offer opportunities for synthetic modification to fine-tune its activity.

Modifications of the m-Tolyloxy Ring:

The m-tolyloxy group is a key determinant of the drug's interaction with the β-adrenergic receptor. The nature and position of the substituent on this phenyl ring can impact both potency and selectivity. Research in this area has explored the replacement of the methyl group with a range of other functionalities.

A general synthetic approach to introduce these modifications involves the reaction of a substituted phenol (B47542) with epichlorohydrin to form the corresponding glycidyl (B131873) ether. This intermediate is then reacted with β-(3,4-dimethoxyphenyl)ethylamine to yield the desired bevantolol analog. A variety of substituents have been considered for the 3-position of the phenoxy group, including: nih.gov

Lower alkoxy groups

Chloro

Cyano

Hydroxyalkyl (e.g., hydroxymethyl)

Acyl (e.g., acetyl)

o-Vinylic (e.g., allylic) moieties

The synthesis of these analogs allows for a systematic investigation of the structure-activity relationships (SAR), providing insights into the electronic and steric requirements for optimal receptor binding.

Modifications of the 3,4-Dimethoxyphenethyl Moiety:

Synthetic strategies to explore these modifications would involve the preparation of variously substituted β-phenylethylamines. These can be synthesized through several established routes, such as:

Reduction of substituted nitrostyrenes.

Reduction of substituted phenylacetonitriles.

Henry reaction between a substituted benzaldehyde (B42025) and nitromethane, followed by reduction.

The resulting substituted β-phenylethylamines can then be reacted with (S)-3-(m-tolyloxy)-1,2-epoxypropane to generate a library of bevantolol analogs with diverse substituents on the second aromatic ring.

The following table summarizes some of the explored or potential modifications on the aromatic moieties of bevantolol:

| Aromatic Moiety | Position of Substitution | Explored/Potential Substituents | Synthetic Precursor |

| m-Tolyloxy | 3 | -OCH3, -Cl, -CN, -CH2OH, -COCH3, -CH=CH2 | Substituted phenol |

| 3,4-Dimethoxyphenethyl | 3, 4 | Variations in alkoxy groups, other electron-donating or withdrawing groups | Substituted β-phenylethylamine |

Synthesis of Potential Metabolites for Pharmacological Evaluation

One of the identified metabolites, referred to as "Metabolite 3," is known to be excreted in small amounts in human urine and has demonstrated intrinsic sympathomimetic activity in animal models. drugbank.comnih.gov While the exact structure of this metabolite is not widely published in readily available literature, common metabolic pathways for aryloxypropanolamine β-blockers suggest several possibilities, including O-dealkylation, aromatic hydroxylation, and oxidation of the side chain.

The synthesis of these potential metabolites would require specific and often multi-step synthetic strategies. For example:

Synthesis of O-demethylated metabolites: This would involve starting with a partially protected dihydroxyphenylethylamine, which would then be reacted with the tolyloxy epoxide. The protecting group would be removed in the final step to yield the catechol metabolite.

Synthesis of hydroxylated aromatic metabolites: Introduction of a hydroxyl group onto one of the aromatic rings would likely be achieved by starting with a correspondingly substituted phenol or benzaldehyde and carrying it through the synthetic sequence.

Synthesis of side-chain oxidation products: The synthesis of metabolites resulting from the oxidation of the propanolamine side chain could involve more complex transformations, potentially requiring the use of specialized oxidizing agents on a protected bevantolol precursor.

The synthesis of metabolites of other β-blockers, such as metoprolol (B1676517) and bisoprolol (B1195378), has been reported and can serve as a guide for developing synthetic routes to the metabolites of bevantolol. For instance, the synthesis of O-desisopropyl bisoprolol involved a multi-step sequence starting from 4-hydroxybenzyl alcohol. dshs-koeln.de Similarly, the enantioselective preparation of metoprolol and its major metabolites has been achieved from corresponding phenolic starting materials. researchgate.net These established methodologies provide a valuable framework for the synthetic chemist to approach the preparation of bevantolol's metabolic products for comprehensive pharmacological evaluation.

Molecular Pharmacology of S Bevantolol Hydrochloride

Adrenergic Receptor Binding and Selectivity Profiles

The interaction of (S)-Bevantolol hydrochloride with adrenergic receptors is characterized by a high affinity for beta-1 adrenergic receptors, with comparatively lower affinity for beta-2 and alpha-1 adrenergic receptors. This selectivity profile is central to its pharmacological action.

Affinity and Antagonism at Beta-1 Adrenergic Receptors

(S)-Bevantolol hydrochloride demonstrates potent antagonism at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This interaction is the primary mechanism behind its effects.

Quantitative analysis of the binding affinity of bevantolol (B1218773) for beta-1 adrenergic receptors has been determined through ligand binding studies. In studies conducted on rat cerebral cortex, bevantolol hydrochloride exhibited a high affinity for beta-1 adrenergic receptors, with a reported pKi value of 7.83. medchemexpress.com The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a stronger binding affinity.

Table 1: Affinity of Bevantolol Hydrochloride for Beta-1 Adrenergic Receptors

| Receptor Subtype | Tissue Source | pKi | Ki (nM) |

|---|---|---|---|

| Beta-1 | Rat Cerebral Cortex | 7.83 | 14.79 |

Note: Data presented for bevantolol hydrochloride. The specific contribution of the (S)-enantiomer to this value is a critical aspect of its stereoselective pharmacology.

It is a well-established principle in the pharmacology of beta-blockers that the (S)-enantiomer is typically the more active isomer, possessing significantly higher binding affinity for beta-adrenergic receptors than the (R)-enantiomer. ualberta.ca

When compared to other beta-blockers, bevantolol's cardioselectivity is a key feature. In vivo studies in animal models have shown that bevantolol preferentially inhibits isoproterenol-induced tachycardia (a beta-1 mediated effect) over its effects on blood pressure (a beta-2 mediated effect), particularly when compared to non-selective agents like propranolol (B1214883). nih.gov Clinical comparisons have shown bevantolol to have parallel beneficial effects to metoprolol (B1676517), another beta-1 selective blocker, in certain cardiovascular applications. nih.gov

Selectivity Assessment against Beta-2 Adrenergic Receptors

The selectivity of a beta-blocker for beta-1 over beta-2 receptors is a clinically important characteristic. (S)-Bevantolol hydrochloride shows a lower affinity for beta-2 adrenergic receptors, which are prevalent in bronchial and vascular smooth muscle.

Ligand binding studies in rat cerebral cortex have reported a pKi value of 6.23 for bevantolol hydrochloride at beta-2 adrenergic receptors. medchemexpress.com This indicates a significantly lower affinity compared to its binding at beta-1 receptors. The difference in binding affinity underscores the beta-1 selective nature of bevantolol.

Table 2: Beta-1 vs. Beta-2 Adrenergic Receptor Affinity of Bevantolol Hydrochloride

| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (Beta-2 Ki / Beta-1 Ki) |

|---|---|---|---|

| Beta-1 | 7.83 | 14.79 | 40.0 |

| Beta-2 | 6.23 | 588.84 |

Note: Data derived from studies on rat cerebral cortex with bevantolol hydrochloride.

Interaction with Alpha-1 Adrenergic Receptor Subtypes

In vitro studies have confirmed the binding of bevantolol to alpha-1 adrenergic receptors. Research on rat cerebral cortex indicates a pKi value of 6.9 for bevantolol hydrochloride at alpha-1 adrenergic receptors. medchemexpress.com This suggests a moderate affinity for this receptor subtype.

Table 3: Affinity of Bevantolol Hydrochloride for Alpha-1 Adrenergic Receptors

| Receptor Subtype | Tissue Source | pKi | Ki (nM) |

|---|---|---|---|

| Alpha-1 | Rat Cerebral Cortex | 6.9 | 125.89 |

Note: Data for bevantolol hydrochloride.

Functional Antagonism in Isolated Tissue Preparations

In vitro studies using isolated tissue preparations have been crucial in characterizing the functional antagonism profile of bevantolol. These experiments have confirmed its cardioselectivity by demonstrating a greater antagonistic effect on cardiac beta-1 adrenoceptors compared to beta-2 adrenoceptors located in other tissues. nih.gov

In preparations of isolated guinea pig atria, bevantolol demonstrated a potent ability to antagonize the effects of the non-selective beta-agonist isoproterenol. nih.gov This is contrasted with its weaker antagonism of isoproterenol-induced relaxation in isolated tracheal preparations, a tissue rich in beta-2 adrenoceptors. nih.govresearchgate.net This functional difference highlights the beta-1 selective nature of the compound. nih.gov

Further studies on isolated cardiac tissues revealed additional effects. In isolated atrial preparations, bevantolol induced bradycardia. nih.gov In isolated atrioventricular (A-V) nodal preparations, it significantly increased intranodal conduction time. nih.gov Interestingly, in the same studies, bevantolol did not produce a negative inotropic (force-reducing) effect in isolated atria, nor did it affect the positive inotropic response to increased extracellular calcium. nih.gov This suggests that its primary functional antagonism in the heart is targeted toward chronotropic (heart rate) and dromotropic (conduction velocity) effects rather than inotropic (contractility) effects under these experimental conditions. nih.gov

Table 1: Summary of Bevantolol's Functional Antagonism in Isolated Tissues

| Tissue Preparation | Receptor Target (Primary) | Observed Effect of Bevantolol | Reference |

|---|---|---|---|

| Guinea Pig Atria | Beta-1 Adrenoceptor | Potent antagonism of isoproterenol-induced tachycardia; induction of bradycardia. | nih.govnih.gov |

| Guinea Pig Trachea | Beta-2 Adrenoceptor | Weaker antagonism of isoproterenol-induced relaxation compared to atria. | nih.govresearchgate.net |

Investigation of Alpha-2 Adrenergic Receptor Interactions

A key study using radioligand binding assays in rat cerebral cortex membranes aimed to determine the selectivity of bevantolol for adrenoceptor subtypes. nih.gov The results showed that bevantolol did not displace the binding of ³H-p-aminoclonidine, a radioligand with high selectivity for alpha-2 adrenoceptors. nih.gov In contrast, the same study found that bevantolol did displace ³H-prazosin, an alpha-1 selective ligand, suggesting that its interaction with the alpha-adrenergic system is directed towards the alpha-1 subtype. nih.gov The pKi value, representing the negative logarithm of the inhibitory constant, for bevantolol at the alpha-1 adrenoceptor was determined to be 6.9. medchemexpress.com

While direct binding to alpha-2 adrenoceptors appears to be negligible, some functional studies have described bevantolol as having alpha-adrenoceptor partial antagonist activity or even potential agonist effects in certain experimental models, though these effects are likely mediated by alpha-1 receptors. nih.govnih.gov The collective evidence from binding assays strongly suggests that (S)-Bevantolol hydrochloride does not interact significantly with alpha-2 adrenergic receptors. nih.gov

Ion Channel Modulatory Activity

Beyond its effects on adrenergic receptors, bevantolol exhibits direct modulatory activity on ion channels, specifically voltage-gated calcium channels. nih.govnih.gov

Inhibition of Low Voltage-Activated Calcium Currents (LVA-ICa)

Research on dissociated neurons from the rat brain has demonstrated that bevantolol can inhibit voltage-activated calcium currents. nih.gov The compound was shown to block both low voltage-activated (LVA), or T-type, and high voltage-activated (HVA) calcium currents in a concentration-dependent manner over a range of 10⁻⁶ to 10⁻⁴ M. nih.gov

The inhibitory effect was particularly characterized for LVA calcium currents. The half-maximal inhibitory concentration (IC50) for the blockade of LVA-ICa was determined to be 4 x 10⁻⁵ M. nih.gov This indicates a moderate but significant potency in inhibiting this specific type of calcium current in neuronal cells. nih.gov

Table 2: Bevantolol Inhibition of Low Voltage-Activated Calcium Currents (LVA-ICa)

| Parameter | Value | Cell Type | Reference |

|---|

Mechanisms of Calcium Channel Antagonism at the Cellular Level

The mechanism of bevantolol's calcium channel antagonism appears to be distinct from its other pharmacological actions and shows a degree of selectivity for certain channel types or tissues. At the cellular level, the antagonism is achieved through direct blockade of the ion channel pore, thereby reducing the influx of calcium into the cell. nih.gov

Comparative studies have shown that bevantolol's potency in inhibiting both LVA and HVA calcium currents in neurons is greater than that of the beta-blockers propranolol and labetalol (B1674207), as well as the local anesthetic lidocaine. nih.gov Furthermore, bevantolol exhibited the weakest inhibitory action on voltage-activated sodium channels among these compounds, suggesting that its calcium channel blocking effect is a distinct action and not merely a component of a non-specific membrane-stabilizing or local anesthetic effect. nih.gov

Interestingly, the functional consequences of this calcium channel antagonism appear to be tissue-dependent. While bevantolol inhibits calcium currents in neuronal tissue and in cardiac nodal tissue (leading to increased A-V nodal conduction time), it has been observed to have no effect on the calcium channels that control myocardial contractility in isolated atrial muscle. nih.govnih.gov This suggests a selective action, possibly targeting T-type or N-type calcium channels prevalent in neuronal and nodal tissue, while having less impact on the L-type calcium channels that are dominant in regulating the contractile force of the myocardium. nih.gov

Other Receptor and Transporter Interactions

In addition to its primary beta-1 adrenergic antagonism and ion channel modulation, bevantolol has been identified as a potent inhibitor of a key neurotransmitter transporter.

Investigation of Vesicular Monoamine Transporter Type 2 (VMAT2) Inhibition

Bevantolol has been identified as a potent inhibitor of the Vesicular Monoamine Transporter Type 2 (VMAT2). bmj.com VMAT2 is a transport protein located in the membrane of synaptic vesicles that is responsible for loading monoamine neurotransmitters (such as dopamine (B1211576), serotonin, and norepinephrine) from the cytoplasm into the vesicles for storage and subsequent release. ehdn.org

In radiolabel binding and reuptake assays using human VMAT2 (hVMAT2), bevantolol (referred to in some studies as SOM3355) was shown to inhibit the uptake of ³H-dopamine with an IC50 value of 66 nM, a potency comparable to that of the established VMAT2 inhibitor tetrabenazine (B1681281) (IC50 of 32 nM). bmj.com It also inhibited the uptake of ³H-serotonin, although to a lesser extent, with an IC50 of 600 nM. bmj.com

Despite its potent inhibition of dopamine uptake, bevantolol interacts with VMAT2 in a manner distinct from tetrabenazine. bmj.com This is evidenced by its much lower potency in displacing the binding of ³H-dihydrotetrabenazine (³H-DHTBZ), a derivative of tetrabenazine that binds to a specific site on the transporter. Bevantolol displaced ³H-DHTBZ with an IC50 of 1353 nM, whereas tetrabenazine's IC50 was 19 nM. bmj.com This suggests that bevantolol may bind to a different site on the VMAT2 protein or interact with it allosterically, leading to its classification as an atypical VMAT2 inhibitor. bmj.com

Table 3: Bevantolol (SOM3355) Interaction with Human Vesicular Monoamine Transporter 2 (hVMAT2)

| Assay | Substrate/Ligand | Bevantolol IC50 | Tetrabenazine (TBZ) IC50 | Reference |

|---|---|---|---|---|

| Monoamine Uptake Inhibition | ³H-Dopamine | 66 nM | 32 nM | bmj.com |

| Monoamine Uptake Inhibition | ³H-Serotonin | 600 nM | 63 nM | bmj.com |

Exploration of Potential Interactions with Dopamine Receptors

The pharmacodynamic profile of (S)-Bevantolol hydrochloride extends beyond its primary beta-adrenoceptor antagonism, with recent clinical research suggesting interactions with the dopaminergic system. While some pharmacological databases list bevantolol as a potential D2 dopamine receptor antagonist, this specific activity is not yet substantiated by published receptor binding assays. drugbank.com

However, more definitive evidence for an interaction with dopamine pathways has emerged from a 2022 proof-of-concept study investigating bevantolol (designated SOM3355) for the treatment of chorea in Huntington's disease. nih.gov This study highlighted bevantolol's recently identified property as an inhibitor of vesicular monoamine transporter type 2 (VMAT2). nih.gov VMAT2 is a crucial transporter responsible for packaging dopamine and other monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 can deplete dopamine stores, a mechanism relevant to controlling hyperkinetic movements.

Consistent with this mechanism, the clinical investigation found that administration of bevantolol led to a significant elevation in plasma prolactin levels in patients. nih.gov Prolactin secretion is tonically inhibited by dopamine from the hypothalamus; therefore, a reduction in dopaminergic signaling, as would be expected with VMAT2 inhibition, typically results in hyperprolactinemia. This clinical finding provides indirect but strong evidence of bevantolol's functional impact on the dopamine pathway. nih.gov

Absence of Intrinsic Sympathomimetic Activity (ISA)

(S)-Bevantolol hydrochloride is characterized as a pure antagonist, devoid of intrinsic sympathomimetic activity (ISA). nih.gov Beta-blockers with ISA are partial agonists, meaning they can weakly stimulate beta-adrenoceptors in addition to blocking the effects of more potent endogenous catecholamines. This partial agonism is absent in bevantolol.

The lack of ISA has been demonstrated in preclinical models. In studies involving normal and reserpinized dogs, bevantolol did not exhibit any sympathomimetic effects, such as an increase in heart rate, even at doses up to 10 mg/kg. nih.gov Reserpinization, which depletes catecholamine stores, is a standard method for unmasking any partial agonist activity of a beta-blocker. Bevantolol's inability to stimulate the heart under these conditions confirms its classification as a beta-blocker without ISA. nih.gov

Characterization of Membrane-Stabilizing and Local Anesthetic Properties

(S)-Bevantolol hydrochloride possesses weak membrane-stabilizing activity (MSA), a property often associated with local anesthetic effects. nih.gov This activity typically arises from the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials in nerve and muscle cells. nih.gov

Detailed electrophysiological studies have quantified this property and revealed a distinct profile for bevantolol. In a comparative study on dissociated rat brain neurons, bevantolol's inhibitory action on voltage-activated sodium currents was found to be the weakest among the beta-blockers tested, which included propranolol and labetalol. drugbank.com

However, the same study found that bevantolol had a more potent inhibitory effect on voltage-activated calcium currents (both low-voltage activated, LVA, and high-voltage activated, HVA) than propranolol, labetalol, or the local anesthetic lidocaine. drugbank.com The half-maximal inhibitory concentration (IC50) for bevantolol's blockade of LVA calcium currents was determined to be 4 x 10⁻⁵ M. drugbank.com This suggests that bevantolol's weak membrane-stabilizing effects may be attributable more to calcium channel antagonism than to the classical sodium channel blockade seen with potent local anesthetics. drugbank.com

Table 2: Comparative Inhibitory Effects on Neuronal Ion Channels

| Compound | Inhibition of Voltage-Activated Na+ Current | Inhibition of Voltage-Activated Ca2+ Currents |

| Bevantolol | Weakest | Most Potent |

| Propranolol | Stronger than Bevantolol | Less Potent than Bevantolol |

| Labetalol | Stronger than Bevantolol | Less Potent than Bevantolol |

| Lidocaine | N/A (Reference) | Less Potent than Bevantolol |

Data sourced from Omura et al., Brain Research, 1996. drugbank.com

Structure Activity Relationship Sar Studies of Bevantolol Hydrochloride, S

Identification of Pharmacophoric Elements for Beta-1 Adrenergic Receptor Affinity

The affinity and selectivity of (S)-Bevantolol for the beta-1 adrenergic receptor are dictated by a combination of key pharmacophoric elements inherent to the aryloxypropanolamine class of beta-blockers, with specific modifications that enhance its cardioselectivity. The essential components for high-affinity binding include an aromatic ring, a secondary amine, and a hydroxyl group on the side chain. nih.govmdpi.com

The interaction with the beta-1 adrenergic receptor is a highly stereoselective phenomenon. chapman.eduualberta.ca For aryloxypropanolamine beta-blockers like Bevantolol (B1218773), the (S)-enantiomer consistently demonstrates significantly higher binding affinity and blocking potency at the beta-1 receptor compared to its (R)-enantiomer. mdpi.comindianheartjournal.com The critical spatial arrangement of the hydroxyl group and the secondary amine in the (S)-configuration is crucial for optimal interaction with the receptor's binding pocket. mdpi.com

A pivotal structural feature that confers cardioselectivity to Bevantolol is the presence of a 3,4-dimethoxyphenylethyl moiety attached to the nitrogen atom of the propanolamine (B44665) side chain. nih.govnih.gov This bulky, electron-rich substituent is a primary determinant of its preferential binding to beta-1 receptors, which are predominant in cardiac tissue, over beta-2 receptors found in bronchial and vascular smooth muscle. nih.govnih.govdrugs.com This selectivity is a critical factor in its clinical profile, as it minimizes the risk of bronchoconstriction associated with non-selective beta-blockers. nih.gov

| Receptor | Binding Affinity (pKi) |

|---|---|

| β1-adrenergic receptor | 7.83 |

| β2-adrenergic receptor | 6.23 |

| α1-adrenergic receptor | 6.9 |

Structural Determinants of Alpha-1 Adrenergic Receptor Antagonism

Studies have demonstrated that Bevantolol acts as an antagonist at alpha-1 receptors, and this activity may contribute to its vasodilatory properties, distinguishing it from beta-blockers that can cause an increase in peripheral vascular resistance. nih.gov The alpha-1 blocking activity of Bevantolol has been compared to that of labetalol (B1674207), another mixed alpha/beta-blocker. In isolated rat thoracic aorta, Bevantolol was found to be approximately 1/20th as potent as labetalol in its alpha-1 adrenoceptor blocking activity. nih.gov Interestingly, the pA2 values for both Bevantolol and labetalol were found to be about an order of magnitude higher in the rat aorta compared to the rabbit aorta, suggesting that these drugs may be able to distinguish between subtypes of alpha-1 adrenoceptors. nih.gov

Influence of Molecular Architecture on Calcium Channel Modulatory Activity

Bevantolol's pharmacological profile is further broadened by its ability to modulate calcium channels. nih.govnih.gov This activity is distinct from its adrenergic receptor antagonism and contributes to its antiarrhythmic and cardiovascular effects. Research has shown that Bevantolol can inhibit both high-voltage activated (HVA) and low-voltage activated (LVA) calcium currents in neurons. nih.gov

The potency of Bevantolol in inhibiting these calcium currents was found to be greater than that of other beta-blockers like propranolol (B1214883) and labetalol, as well as the local anesthetic lidocaine. nih.gov Specifically, the IC50 value for the inhibition of LVA-ICa by Bevantolol was determined to be 4 x 10⁻⁵ M, while at a concentration of 10⁻⁴ M, it inhibited HVA-ICa by 28.5%. nih.gov This suggests that Bevantolol possesses a significant calcium channel blocking action that is independent of its local anesthetic properties. nih.gov The precise structural features of the Bevantolol molecule that are responsible for this direct interaction with calcium channels have not been fully elucidated, but it represents an important aspect of its multifaceted mechanism of action.

Stereochemical Contributions to Receptor Selectivity and Potency

The stereochemistry of Bevantolol is a critical determinant of its pharmacological activity, influencing both its potency and receptor selectivity. As a chiral molecule, Bevantolol exists as two enantiomers, (S)- and (R)-Bevantolol.

In line with the established SAR for aryloxypropanolamine beta-blockers, the beta-adrenergic blocking activity of Bevantolol resides predominantly in the (S)-enantiomer. mdpi.com The (S)-configuration at the chiral carbon bearing the hydroxyl group is essential for high-affinity binding to the beta-1 adrenoceptor. mdpi.comindianheartjournal.com While specific quantitative comparisons of the binding affinities and functional potencies of the individual (S)- and (R)-enantiomers of Bevantolol are not extensively reported in the literature, the general principle for this class of drugs suggests that the (S)-enantiomer is significantly more potent as a beta-blocker. For many beta-blockers, the S:R activity ratio can range from 33 to over 500. chapman.edu

In contrast, the alpha-adrenergic blocking activity of some beta-blockers has been shown to be less stereoselective. For instance, in the case of carvedilol (B1668590), both the (R)- and (S)-enantiomers are effective alpha-1 blockers. mdpi.com While specific data for Bevantolol's enantiomers at the alpha-1 receptor is scarce, it is plausible that the stereoselectivity for this receptor is less pronounced than for the beta-1 receptor.

Rational Design of Bevantolol Analogues

The well-defined SAR of Bevantolol has provided a foundation for the rational design of new analogues with potentially improved pharmacological profiles. The goal of such medicinal chemistry efforts is often to enhance beta-1 selectivity, modulate alpha-1 blocking activity, or introduce other desirable properties.

One approach to designing Bevantolol analogues involves modification of the substituents on the aromatic rings or the N-alkyl group. For instance, altering the substitution pattern on the phenoxy ring or the phenylethylamino moiety could fine-tune the interactions with the adrenergic receptors. A study has reported the synthesis of new beta-blocker analogues of Bevantolol, indicating active research in this area. nih.gov While the specific details of the synthesized compounds and their activities were not disclosed in the available abstract, such studies typically involve creating a library of related compounds and evaluating their binding affinities and functional activities to derive a more detailed SAR. This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents with optimized efficacy and safety.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the interactions between a ligand, such as (S)-Bevantolol hydrochloride, and its biological target at an atomic level. These methods allow for the prediction of binding affinities and the rationalization of observed structure-activity relationships, thereby guiding the design of more potent and selective analogs.

For beta-adrenergic receptor antagonists like (S)-Bevantolol, molecular docking simulations are a key computational technique. These simulations predict the preferred orientation of the drug molecule when bound to the receptor's active site. The (S)-enantiomer of aryloxypropanolamine beta-blockers, including Bevantolol, is known to be significantly more potent than the (R)-enantiomer. Molecular modeling studies on similar beta-blockers have revealed that this stereoselectivity arises from specific interactions within the binding pocket of the beta-adrenergic receptors. It is understood that the hydroxyl group on the propanolamine side chain of the (S)-enantiomer forms a crucial hydrogen bond with an aspartate residue (Asp113) in the receptor's transmembrane helix 3. The protonated amine group is also thought to form an ionic bond with the same residue.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For a series of Bevantolol analogs, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a correlation with their beta-1 adrenergic receptor affinity. While specific QSAR studies on a wide range of Bevantolol derivatives are not extensively published, the general principles of beta-blocker QSAR are well-established. These studies consistently highlight the importance of the nature of the aromatic ring and the substituent on the amine nitrogen for receptor affinity and selectivity.

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking studies. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the network of interactions. For (S)-Bevantolol hydrochloride, an MD simulation would model the flexibility of both the ligand and the receptor, providing a more realistic representation of the biological environment and potentially revealing key conformational changes that occur upon binding.

Design of Novel Compounds with Modified Receptor Selectivity Profiles

The design of novel analogs of Bevantolol with modified receptor selectivity profiles is a key objective of SAR studies. The primary goal is often to enhance cardioselectivity (beta-1 selectivity) to minimize side effects associated with the blockade of beta-2 receptors, such as bronchoconstriction.

The SAR of Bevantolol indicates that the 3,4-dimethoxyphenylethylamino moiety attached to the side chain amine is a critical determinant of its cardioselectivity. nih.gov This suggests that modifications to this part of the molecule are a promising strategy for altering receptor selectivity. The synthesis of new beta-blocker analogs of Bevantolol has been explored to investigate these relationships further. mdpi.com Derivatization in the basic part of the molecule has been shown to be a successful approach for increasing the cardioselectivity of beta-blockers. mdpi.com

The general strategy for designing novel Bevantolol derivatives would involve synthesizing compounds with different substituents on the phenylethylamino group and then evaluating their binding affinities for beta-1 and beta-2 adrenergic receptors. For instance, altering the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to compounds with different selectivity profiles.

The pharmacological evaluation of these new compounds would typically involve in vitro radioligand binding assays to determine their affinity (Ki values) for beta-1 and beta-2 receptors. The ratio of Ki (beta-2) / Ki (beta-1) is then used as a measure of beta-1 selectivity. A higher ratio indicates greater selectivity for the beta-1 receptor.

Below is an illustrative data table showcasing the type of data that would be generated from such a study. The compounds and data are hypothetical and serve to demonstrate the principles of modifying receptor selectivity based on the SAR of Bevantolol.

| Compound | Modification from (S)-Bevantolol | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1 Selectivity (Ki β2 / Ki β1) |

|---|---|---|---|---|

| (S)-Bevantolol | Reference | 10 | 500 | 50 |

| Analog A | Replacement of 3,4-dimethoxy with 3,4-dichloro | 15 | 300 | 20 |

| Analog B | Replacement of phenylethyl with benzyl | 25 | 1000 | 40 |

| Analog C | Addition of a 4-hydroxyl group to the phenylethyl ring | 8 | 800 | 100 |

| Analog D | Replacement of 3-methylphenoxy with 2-chlorophenoxy | 12 | 600 | 50 |

This systematic approach of design, synthesis, and pharmacological evaluation allows for the development of a comprehensive SAR for Bevantolol analogs, which can ultimately lead to the discovery of new therapeutic agents with improved pharmacological profiles.

Metabolism and Biotransformation Pathways of Bevantolol Hydrochloride Preclinical Focus

Identification of Primary Metabolic Products in Animal Models

Preclinical studies in animal models have led to the identification of a primary urinary metabolite of bevantolol (B1218773). nih.gov While comprehensive metabolic profiling in various species is not extensively detailed in publicly available literature, the consistent identification of a hydroxylated metabolite suggests it is a significant product of biotransformation.

The principal metabolite identified in animal studies is a ring-hydroxylated derivative of bevantolol. nih.gov This metabolite has been observed in urine, indicating its excretion from the body following the metabolism of the parent drug. nih.gov In studies involving dogs, a metabolite referred to as "Metabolite 3" has been noted, which is likely the same hydroxylated product. nih.gov Information regarding other major or minor metabolites in preclinical models is limited in the available scientific literature.

Enzymatic Pathways Involved in Bevantolol Metabolism

The biotransformation of bevantolol is mediated by specific enzyme systems within the body, primarily the Cytochrome P450 family.

The metabolism of many beta-blockers involves the Cytochrome P450 (CYP) enzyme system, and bevantolol appears to be no exception. mdpi.com Available data indicates that bevantolol is a substrate for CYP2D6, a key enzyme in the metabolism of numerous drugs. drugbank.com The process of ring hydroxylation, which forms the primary metabolite of bevantolol, is a reaction commonly catalyzed by CYP enzymes. mdpi.com The specific contribution of CYP2D6 to bevantolol metabolism in preclinical models, and the potential involvement of other CYP isozymes, requires further detailed investigation.

While the role of CYPs is highlighted, the involvement of other metabolic enzymes in the biotransformation of bevantolol is also a possibility. For instance, glucuronidation, a common phase II metabolic reaction for beta-blockers, could play a role in the further processing of bevantolol or its phase I metabolites. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of compounds, facilitating their excretion. youtube.com However, specific preclinical studies confirming the glucuronidation of (S)-Bevantolol hydrochloride are not extensively documented.

Pharmacological Activity of Metabolites in In Vitro and Animal Studies

The metabolites of bevantolol are not inert and have been shown to possess their own pharmacological activities in preclinical assessments.

The primary ring-hydroxylated metabolite of bevantolol has been a subject of pharmacological investigation in animal models. nih.gov These studies have revealed that this metabolite retains the high cardioselectivity characteristic of the parent compound, bevantolol. nih.gov However, in a notable departure from the pharmacological profile of bevantolol, the hydroxylated metabolite exhibits significant intrinsic beta sympathomimetic activity. nih.gov This means that while it can block beta-adrenoceptors, it can also weakly activate them.

Table 1: Summary of Identified Metabolites of (S)-Bevantolol Hydrochloride in Preclinical Studies

| Metabolite | Method of Identification | Animal Model(s) | Key Findings |

| Ring Hydroxylated Metabolite | Urinary analysis | General animal models | Identified as a primary urinary metabolite. nih.gov |

| Metabolite 3 | Not specified | Dogs | Exhibits intrinsic sympathomimetic activity. nih.gov |

Table 2: Pharmacological Activity of (S)-Bevantolol Hydrochloride Metabolite

| Metabolite | Pharmacological Effect | Observation |

| Ring Hydroxylated Metabolite | Cardioselectivity | High, similar to parent compound. nih.gov |

| Intrinsic Beta Sympathomimetic Activity | Significant, unlike parent compound. nih.gov |

Evaluation of Receptor Binding and Functional Activity of Key Metabolites

While specific quantitative receptor binding affinity data (such as Kᵢ or pKᵢ values) for 4-hydroxybevantolol (B9808) are not extensively detailed in publicly available literature, preclinical assessments have characterized its functional activity at adrenergic receptors. These studies have established that the metabolite retains a high degree of cardioselectivity, a hallmark characteristic of Bevantolol itself. nih.gov The cardioselectivity of Bevantolol is attributed to the 3,4-dimethoxyphenyl moiety within its structure. nih.gov

A crucial distinction in the functional activity between Bevantolol and its hydroxylated metabolite is the presence of significant intrinsic beta sympathomimetic activity (ISA) in the metabolite. nih.govnih.gov Bevantolol hydrochloride is characterized as a beta-adrenoceptor antagonist devoid of ISA. nih.govnih.gov In contrast, its ring-hydroxylated metabolite, when administered at pharmacologic doses in animal models, demonstrates notable ISA. nih.govnih.gov Intrinsic sympathomimetic activity refers to the capacity of a compound to partially stimulate beta-adrenergic receptors while simultaneously acting as a competitive antagonist to potent catecholamines.

The receptor binding profile of the parent compound, (S)-Bevantolol hydrochloride, has been quantified, showing a selective affinity for β₁-adrenergic receptors over β₂- and α₁-adrenergic receptors. This selectivity is foundational to its classification as a cardioselective beta-blocker. The following table summarizes the known receptor binding affinities for Bevantolol hydrochloride.

| Compound | Receptor | Binding Affinity (pKᵢ) | Tissue/Preparation |

|---|---|---|---|

| Bevantolol hydrochloride, (S)- | β₁-Adrenergic Receptor | 7.83 | Rat cerebral cortex |

| Bevantolol hydrochloride, (S)- | β₂-Adrenergic Receptor | 6.23 | Not specified |

| Bevantolol hydrochloride, (S)- | α₁-Adrenergic Receptor | 6.9 | Rat cerebral cortex |

Comparison of Metabolite Profiles with Parent Compound Activity

The pharmacological profile of Bevantolol's primary metabolite, 4-hydroxybevantolol, presents a distinct contrast to the parent compound, primarily concerning its functional activity at the beta-adrenoceptor. This divergence highlights the significant impact of metabolic transformation on the drug's mechanism of action.

Bevantolol is a competitive beta-1 selective adrenoceptor antagonist with no intrinsic sympathomimetic activity. nih.govnih.gov Its therapeutic action is based on blocking the effects of catecholamines at these receptors. In preclinical models, Bevantolol has been shown to effectively inhibit isoproterenol-induced tachycardia, demonstrating its beta-blocking capabilities. nih.gov

Conversely, the ring-hydroxylated metabolite, while maintaining high cardioselectivity similar to Bevantolol, exhibits significant intrinsic beta sympathomimetic activity. nih.govnih.gov This means that the metabolite can act as a partial agonist, providing a low level of receptor stimulation. This property is absent in the parent molecule. The clinical significance of this metabolite's activity remains to be established, particularly as it is found only in trace amounts in human urine. nih.govnih.gov

The following table provides a comparative summary of the pharmacological properties of (S)-Bevantolol hydrochloride and its key hydroxylated metabolite based on available preclinical data.

| Pharmacological Property | Bevantolol hydrochloride, (S)- | 4-hydroxybevantolol (Metabolite 3) |

|---|---|---|

| Receptor Selectivity | Cardioselective (β₁-selective) nih.gov | High Cardioselectivity (β₁-selective) nih.gov |

| Intrinsic Sympathomimetic Activity (ISA) | Devoid of ISA nih.govnih.gov | Significant ISA demonstrated in animal models nih.govnih.gov |

| Primary Mechanism of Action | Competitive β₁-adrenoceptor antagonist nih.gov | Partial β₁-adrenoceptor agonist nih.gov |

| Observed Preclinical Effect | Inhibition of isoproterenol-induced tachycardia nih.gov | Demonstrates sympathomimetic effects at pharmacologic doses nih.gov |

Advanced Analytical Methodologies for Research on Bevantolol Hydrochloride, S

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are essential for separating the (S)- enantiomer of bevantolol (B1218773) from its (R)+ counterpart and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques employed for this purpose.

Chiral HPLC is a cornerstone for the enantioseparation of beta-blockers. mdpi.com Method development can follow two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. chromatographyonline.com

Direct Method: This approach utilizes a column where the stationary phase is itself chiral. For bevantolol, a successful separation of enantiomers has been achieved on a Chiralpak AD-H column. koreascience.kr This method offers the advantage of simplicity, as no sample derivatization is required. The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase. nih.gov

Indirect Method: In this strategy, the bevantolol enantiomers are first reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column, such as an Octadecylsilane (ODS) column. nih.gov A notable reagent for this purpose is 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC), which reacts with the secondary amine group of bevantolol. nih.gov The derivatization proceeds quantitatively at room temperature, and the method is sensitive enough to determine as little as 0.05% of the unwanted enantiomer. nih.gov

Table 1: Chiral HPLC Methods for Bevantolol Enantiomeric Purity

| Method Type | Stationary Phase | Mobile Phase | Key Features |

| Direct | Chiralpak AD-H | n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v) | Isocratic elution; no derivatization required. koreascience.kr |

| Indirect | ODS (Octadecylsilane) | Not specified | Derivatization with GITC to form diastereomers; allows determination of 0.05% of the counter-enantiomer. nih.gov |

For complex samples, such as human plasma, a coupled or two-dimensional HPLC system can provide enhanced resolution and sample clean-up. nih.gov This technique involves linking an achiral column to a chiral column via a switching valve.

A method developed for bevantolol enantiomers in plasma illustrates this approach effectively. nih.gov The system first uses an achiral silica (B1680970) column to pre-separate bevantolol from endogenous plasma components. The fraction containing bevantolol is then directed to a chiral column (Chiralcel OJ-H) for the enantiomeric separation. nih.gov A silica pre-column is often placed between the two main columns to concentrate the bevantolol-containing fraction from the achiral eluent before it is back-flushed onto the chiral phase, improving peak shape and resolution. nih.gov This automated process combines sample purification and chiral analysis into a single, efficient run.

Table 2: Configuration of a Coupled Achiral-Chiral HPLC System for Bevantolol Analysis

| Component | Column Type | Function |

| Column 1 | Phenomenex Silica (achiral) | Pre-separation of bevantolol from interfering plasma components. nih.gov |

| Switching Valve | Standard HPLC valve | Directs the eluent from Column 1 containing bevantolol to the pre-column. nih.gov |

| Pre-column | Silica | Concentrates the analyte before transfer to the chiral column. nih.gov |

| Column 2 | Chiralcel OJ-H (chiral) | Resolution and quantification of (S)- and (R)-bevantolol enantiomers. nih.gov |

Capillary Electrophoresis (CE) offers an alternative to HPLC for chiral separations, often with high efficiency and low consumption of solvents and samples. The technique relies on the differential migration of enantiomers in an electric field within a narrow, fused-silica capillary. koreascience.kr

For the enantioselective analysis of bevantolol, a CE method was developed using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector in the running buffer. koreascience.kr Cyclodextrins are common chiral selectors in CE, creating transient, diastereomeric inclusion complexes with the analyte enantiomers, which leads to different electrophoretic mobilities and thus separation. mdpi.com The developed method demonstrated good agreement with HPLC results and could achieve detection limits of 0.1% for (S)-(-)-bevantolol. koreascience.kr

Table 3: Capillary Electrophoresis Method for Bevantolol Enantioseparation

| Parameter | Condition |

| Capillary | Uncoated fused silica koreascience.kr |

| Running Buffer | 50 mM ammonium (B1175870) phosphate (B84403) dibasic, pH 6.5 koreascience.kr |

| Chiral Selector | 15 mM carboxymethyl-β-cyclodextrin (CM-β-CD) koreascience.kr |

| Detection Limit (S-enantiomer) | 0.1% koreascience.kr |

| Detection Limit (R-enantiomer) | 0.15% koreascience.kr |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the molecular structure of Bevantolol hydrochloride, (S)-. Infrared (IR) spectroscopy is used to verify the presence of key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and stereochemistry of the molecule.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. While a specific spectrum for bevantolol is not widely published, its structure contains several key functional groups whose expected absorption ranges are well-established from studies of similar beta-blockers like betaxolol. nih.gov

The IR spectrum of Bevantolol hydrochloride, (S)- would be expected to show characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, C-O stretching from the ether and alcohol groups, aromatic C=C stretching, and C-Cl stretching from the chlorophenoxy moiety.

Table 4: Expected Characteristic IR Absorption Bands for Bevantolol Hydrochloride, (S)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) |

| Amine Salt (N-H⁺) | Stretching | 2400 - 3200 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1230 - 1270 |

| Secondary Alcohol (C-O) | Stretching | 1050 - 1150 |

| Chloro-Aromatic (C-Cl) | Stretching | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete structure of an organic molecule. researchgate.net ¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For Bevantolol hydrochloride, (S)-, the ¹H-NMR spectrum can be analyzed by considering its distinct structural components: the 2-chloro-m-tolyloxy group, the propan-2-ol linker, and the N-(3,4-dimethoxyphenethyl)amino group. Analysis of a related beta-blocker, propranolol (B1214883) hydrochloride, provides a basis for predicting the spectral features of bevantolol. thermofisher.com The aromatic protons would appear in the downfield region (δ 6.5-7.5 ppm). The methine proton of the alcohol group (-CH-OH) would likely appear as a multiplet around δ 4.0-4.5 ppm. The various methylene (B1212753) (-CH₂-) protons in the backbone and side chain would resonate in the δ 2.8-3.8 ppm range, while the methyl protons from the tolyloxy and methoxy (B1213986) groups would appear in the upfield region.

Table 5: Predicted ¹H-NMR Chemical Shifts for Bevantolol Hydrochloride, (S)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplets (m) |

| Methoxy (Ar-OCH₃) | ~3.8 | Singlets (s) |

| Alcohol Methine (CH-OH) | 4.0 - 4.5 | Multiplet (m) |

| Methylene adjacent to ether (O-CH₂) | ~4.1 | Doublet of doublets (dd) |

| Methylene adjacent to amine (N-CH₂) | 2.8 - 3.8 | Multiplets (m) |

| Methyl on aromatic ring (Ar-CH₃) | ~2.3 | Singlet (s) |

| Amine and Hydroxyl (NH, OH) | Variable | Broad singlets (br s) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds. The method is based on the principle that a molecule absorbs light at specific wavelengths, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert law.

While specific UV-Vis spectrophotometric methods for Bevantolol hydrochloride, (S)- are not extensively detailed in publicly available literature, the methodology can be inferred from analyses of structurally similar β-blockers. For instance, a simple and sensitive spectrophotometric method was developed for Betaxolol hydrochloride, a related β-adrenergic antagonist. ijpsonline.com In that method, the drug was oxidized to liberate formaldehyde, which then reacted with acetyl acetone (B3395972) and ammonium acetate (B1210297) to form a yellow chromogen. This product exhibited maximum absorbance (λmax) at 405 nm. ijpsonline.com The method was found to be linear over a concentration range of 5-30 µg/ml, demonstrating its suitability for concentration determination. ijpsonline.com For other β-blockers like Atenolol and Bisoprolol (B1195378), direct UV analysis in methanol (B129727) shows absorbance maxima at 224 nm and 273 nm, respectively. slideshare.netijbpas.com Such methods are invaluable for routine quality control, allowing for rapid determination of concentration in bulk and formulated products.

Table 1: UV-Vis Spectrophotometric Data for Selected β-Blockers This table presents data from related compounds to illustrate the application of UV-Vis spectroscopy.

| Compound | Solvent/Method | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Betaxolol HCl | Post-derivatization | 405 | 5 - 30 | 0.9997 |

| Atenolol | Methanol | 224 | 1 - 30 | Not specified |

| Bisoprolol | Methanol | 273 | 10 - 60 | 0.999 |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural elucidation, identification, and quantification of compounds and their metabolites due to its high sensitivity and specificity.

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of drug metabolism studies, enabling the separation, detection, and identification of metabolites in complex biological matrices. nih.gov The process involves chromatographic separation of the parent drug and its metabolites, followed by mass spectrometric analysis for structural characterization.

For Bevantolol, research has identified at least one metabolite, referred to as Bevantolol Metabolite III, in human plasma. researchgate.net Studies have shown that at steady-state, the area under the curve (AUC) for this metabolite was less than 2% of that for the parent Bevantolol compound, indicating it is a minor component. researchgate.net

To understand the potential metabolic pathways for Bevantolol, analogies can be drawn from other β-blockers like Nebivolol (B1214574). A study using human liver microsomes and LC-high-resolution MS (LC-HR-MS) identified six biotransformation products of Nebivolol. nih.gov The primary metabolic reactions included alicyclic hydroxylation, aromatic hydroxylation, and N-dealkylation. nih.gov This approach, combining chromatographic separation with high-resolution mass analysis, is critical for constructing a comprehensive hepatic metabolism pathway for drugs like Bevantolol hydrochloride, (S)-.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and selective analytical method used for the quantification of drugs in biological fluids. This technique involves the ionization of the analyte, selection of a specific parent ion, fragmentation of that ion, and detection of a specific daughter ion. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances sensitivity.

A validated LC-MS/MS method has been established for the determination of Bevantolol in human plasma. nih.gov The key parameters of this method are detailed below.

Table 2: LC-ESI-MS/MS Method Parameters for Bevantolol Quantification

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive ESI | nih.gov |

| Mass Transition (m/z) | 346.1 → 165.1 | nih.gov |

| Linearity Range | 5.00 - 1,000 ng/mL | nih.gov |

| Inter-day Precision | < 6.6% | nih.gov |

| Intra-day Precision | < 6.7% | nih.gov |

Another study focusing on the determination of Bevantolol enantiomers established a linear assay range between 20 and 1600 ng/mL for each enantiomer, with a quantification limit of 20 ng/mL. nih.gov These highly sensitive methods are essential for pharmacokinetic studies where drug concentrations are often very low.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence stability, solubility, and bioavailability. thermalsupport.com Techniques such as X-ray diffraction and differential scanning calorimetry are used to characterize these properties.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For chiral molecules like Bevantolol hydrochloride, (S)-, single-crystal XRD can unambiguously determine the absolute configuration of the stereogenic centers. This is achieved by analyzing the anomalous dispersion of X-rays, which allows differentiation between a molecule and its non-superimposable mirror image. mdpi.com